molecular formula C4H4BrNO2 B139964 N-bromosuccinimide CAS No. 128-08-5

N-bromosuccinimide

Cat. No.: B139964
CAS No.: 128-08-5
M. Wt: 177.98 g/mol
InChI Key: PCLIMKBDDGJMGD-UHFFFAOYSA-N
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Mechanism of Action

N-Bromosuccinimide (NBS) is a brominating and oxidizing agent that plays a significant role in organic chemistry . This article will explore the mechanism of action of NBS, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of NBS are substrates such as alcohols and amines . It also targets alkenes, particularly in allylic and benzylic positions . NBS can selectively replace an allylic or benzylic hydrogen with a bromine atom, a process known as allylic or benzylic bromination .

Mode of Action

NBS provides a continuous low concentration of molecular bromine . It interacts with its targets through radical reactions and various electrophilic additions . The removal of allylic or benzylic hydrogen by a bromine radical results in the formation of a resonance-stabilized allyl or benzyl radical .

Biochemical Pathways

NBS affects the biochemical pathways involved in the bromination of organic compounds . It facilitates the bromination of substrates such as alcohols and amines, leading to the products of net oxidation in which no bromine has been incorporated .

Result of Action

The result of NBS action is the bromination of target molecules, leading to the formation of new compounds . For instance, it can transform alcohols into bromohydrins , and it can convert alkenes into brominated products .

Action Environment

The action of NBS is influenced by several environmental factors. For instance, the presence of a base can lead to the elimination of HBr, resulting in net oxidation . The reaction conditions, such as temperature and the presence of other chemicals, can also impact the efficacy and stability of NBS .

Biochemical Analysis

Biochemical Properties

N-Bromosuccinimide plays a significant role in biochemical reactions due to its ability to selectively brominate specific substrates. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to react with tryptophan residues in proteins, leading to the formation of brominated tryptophan derivatives. This interaction can be used to study protein structure and function. Additionally, this compound can oxidize sulfhydryl groups in cysteine residues, affecting the activity of enzymes that rely on these groups for their catalytic function .

Cellular Effects

This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways by brominating key signaling molecules, thereby altering their activity. For example, the bromination of tyrosine residues in proteins can impact phosphorylation events, which are critical for signal transduction. This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophilic brominating agent. It can form bromonium ions, which can then react with nucleophilic sites on biomolecules. This results in the selective bromination of specific residues, such as tryptophan and tyrosine, in proteins. This compound can also oxidize thiol groups in cysteine residues, leading to the formation of disulfide bonds or sulfenic acids. These modifications can alter the structure and function of enzymes and other proteins, impacting their activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored properly, but it can degrade over time, especially in the presence of moisture or light. This degradation can reduce its effectiveness as a brominating agent. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins or other biomolecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can selectively brominate specific biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and oxidative stress. Studies have shown that there is a threshold dose above which this compound can cause significant toxicity, affecting the overall health and function of the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the bromination of enzymes involved in glycolysis or the citric acid cycle can alter their activity, leading to changes in metabolite levels. This compound can also interact with cofactors such as NADH or FADH2, impacting their redox state and overall metabolic function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters or through passive diffusion. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with binding proteins or other targeting signals. This localization can affect its activity and function, influencing the overall cellular response to this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding or metabolic processes. The localization of this compound can impact its activity and function, influencing the overall cellular response .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromosuccinimide can be synthesized by adding sodium hydroxide and bromine to an ice-water solution of succinimide. The product precipitates out and can be collected by filtration . The crude product can be purified by recrystallization from hot water (90-95°C) .

Industrial Production Methods: In industrial settings, this compound is produced similarly but on a larger scale. The reaction is carefully controlled to avoid decomposition, and the product is stored in a refrigerator to protect it from moisture .

Chemical Reactions Analysis

Properties

IUPAC Name

1-bromopyrrolidine-2,5-dione
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InChI

InChI=1S/C4H4BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H2
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InChI Key

PCLIMKBDDGJMGD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)Br
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Molecular Formula

C4H4BrNO2
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DSSTOX Substance ID

DTXSID2038738
Record name 1-Bromopyrrolidine-2,5-dione
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Molecular Weight

177.98 g/mol
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Physical Description

Solid with a mild odor of bromine; [Merck Index] White, pale yellow, or cream-colored powder; [Alfa Aesar MSDS]
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Boiling Point

338.9 °C at 101.325 kPa
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Solubility

In water, 1.47 g/100 g water at 25 °C, Slightly soluble in water, Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane, In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C)
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Density

2.098 g/cu cm at 25 °C
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Vapor Pressure

11.0 [mmHg], VP: 0.001 Pa at 25 °C
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Color/Form

Orthorhombic bisphenoidal crystals, Crystals from benzene, Solid at 20 °C and 1031 hPa; powder

CAS No.

128-08-5
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Melting Point

173-175 °C (slight decomposition), MP: 174 °C
Record name N-Bromosuccinimide
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Synthesis routes and methods

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-bromosuccinimide
Reactant of Route 2
N-bromosuccinimide
Reactant of Route 3
N-bromosuccinimide
Reactant of Route 4
N-bromosuccinimide
Reactant of Route 5
N-bromosuccinimide
Reactant of Route 6
N-bromosuccinimide

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